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molecular formula C12H15N3 B8663246 1-Piperazineacetonitrile, 4-phenyl-

1-Piperazineacetonitrile, 4-phenyl-

Cat. No. B8663246
M. Wt: 201.27 g/mol
InChI Key: ONNCTSYEIOXVCV-UHFFFAOYSA-N
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Patent
US04205173

Procedure details

A solution of 600 g 1-Cyanomethyl-4-phenylpiperazine in 1525 ml tetrahydrofuran was added dropwise to a suspension of 181 g LiAlH4 in 4.5 liters tetrahydrofuran. The mixture was refluxed 18 hours, cooled and added 181 ml water, 181 ml 15% NaOH, and 543 ml water. The mixture was filtered and concentrated to dryness on the rotovap and the residue distilled to give 470 g product, b0.1 117°-24°,m.50°-7°.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
1525 mL
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Name
Quantity
181 mL
Type
reactant
Reaction Step Two
Name
Quantity
181 mL
Type
reactant
Reaction Step Two
Name
Quantity
543 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>O1CCCC1>[NH2:2][CH2:1][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
C(#N)CN1CCN(CC1)C1=CC=CC=C1
Name
Quantity
181 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1525 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
181 mL
Type
reactant
Smiles
O
Name
Quantity
181 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
543 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on the rotovap
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
NCCN1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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